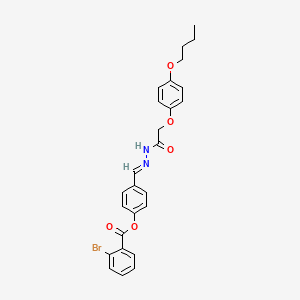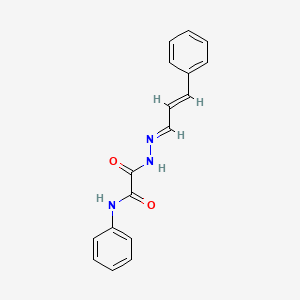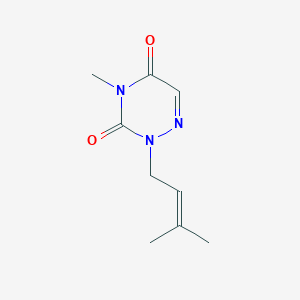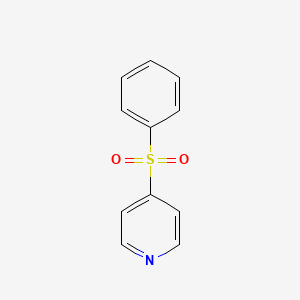
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C26H25BrN2O5. Ce composé est connu pour sa structure unique, qui comprend un groupe butoxyphénoxy, un groupe carbohydrazonoyl et un groupe bromobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle implique généralement plusieurs étapes. Une méthode courante comprend la réaction du 4-butoxyphénol avec l'anhydride acétique pour former l'acétate de 4-butoxyphényle. Cet intermédiaire est ensuite mis à réagir avec de l'hydrate d'hydrazine pour produire de l'hydrazine de 4-butoxyphényle. L'étape suivante implique la réaction de l'hydrazine de 4-butoxyphényle avec l'acide 2-bromobenzoïque en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, du temps de réaction et l'utilisation de solvants et de catalyseurs appropriés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour une substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines correspondants.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 4-(2-((4-butylphénoxy)acétyl)carbohydrazonoyl)phényle
- 3-bromo-benzoate de 4-(2-((4-méthylphénoxy)acétyl)carbohydrazonoyl)phényle
- 3-phénylacrylate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle
Unicité
Le 2-bromo-benzoate de 4-(2-((4-butoxyphénoxy)acétyl)carbohydrazonoyl)phényle est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe butoxyphénoxy lui confère des caractéristiques hydrophobes, tandis que le groupe bromobenzoate permet une fonctionnalisation supplémentaire par des réactions de substitution. Cela en fait un composé polyvalent pour diverses applications de recherche.
Propriétés
Numéro CAS |
765298-62-2 |
|---|---|
Formule moléculaire |
C26H25BrN2O5 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-2-3-16-32-20-12-14-21(15-13-20)33-18-25(30)29-28-17-19-8-10-22(11-9-19)34-26(31)23-6-4-5-7-24(23)27/h4-15,17H,2-3,16,18H2,1H3,(H,29,30)/b28-17+ |
Clé InChI |
ZETQVSHMSQIEJM-OGLMXYFKSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)

![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)
![2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012586.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)
![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)


![(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12012630.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)
